3-[(3,4-dimethoxyphenyl)methyl]-6-(3,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-[(3,4-Dimethoxyphenyl)methyl]-6-(3,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethoxyphenyl)methyl]-6-(3,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of appropriate triazole and thiadiazine precursors under specific conditions. One common method includes the cyclization of hydrazine derivatives with carbon disulfide, followed by the reaction with aromatic aldehydes . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethoxyphenyl)methyl]-6-(3,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(3,4-Dimethoxyphenyl)methyl]-6-(3,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethoxyphenyl)methyl]-6-(3,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
3,4-Dimethoxyphenyl derivatives: Compounds with similar substituents on the aromatic ring may have related properties and applications.
Properties
Molecular Formula |
C21H22N4O2S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-6-(3,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C21H22N4O2S/c1-13-5-7-16(9-14(13)2)17-12-28-21-23-22-20(25(21)24-17)11-15-6-8-18(26-3)19(10-15)27-4/h5-10H,11-12H2,1-4H3 |
InChI Key |
WPTVLIPRKGVHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3SC2)CC4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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